molecular formula C7H8OS B13541979 2-(5-Methylthiophen-2-YL)oxirane

2-(5-Methylthiophen-2-YL)oxirane

Cat. No.: B13541979
M. Wt: 140.20 g/mol
InChI Key: MQYSUGSYRQAHKR-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-YL)oxirane: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound features a thiophene ring substituted with a methyl group at the 5-position and an oxirane ring attached to the 2-position of the thiophene ring. The presence of both the thiophene and oxirane rings imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylthiophen-2-YL)oxirane can be achieved through several synthetic routes. One common method involves the epoxidation of 5-methyl-2-thiophenecarboxaldehyde using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild reaction conditions. The reaction proceeds as follows:

5-Methyl-2-thiophenecarboxaldehyde+m-CPBAThis compound+by-products\text{5-Methyl-2-thiophenecarboxaldehyde} + \text{m-CPBA} \rightarrow \text{this compound} + \text{by-products} 5-Methyl-2-thiophenecarboxaldehyde+m-CPBA→this compound+by-products

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylthiophen-2-YL)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and halides to form corresponding substituted products.

Common Reagents and Conditions:

    Oxidation: OsO4, KMnO4, H2O, room temperature.

    Reduction: LiAlH4, NaBH4, dry ether, reflux.

    Substitution: Nucleophiles (amines, thiols, halides), solvents (THF, DMF), room temperature to reflux.

Major Products Formed:

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

2-(5-Methylthiophen-2-YL)oxirane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-YL)oxirane involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The thiophene ring may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

    2-(5-Methylfuran-2-YL)oxirane: Similar structure with a furan ring instead of a thiophene ring.

    2-(5-Methylpyridin-2-YL)oxirane: Similar structure with a pyridine ring instead of a thiophene ring.

    2-(5-Methylbenzene-2-YL)oxirane: Similar structure with a benzene ring instead of a thiophene ring.

Comparison: 2-(5-Methylthiophen-2-YL)oxirane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with furan, pyridine, or benzene rings. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)oxirane

InChI

InChI=1S/C7H8OS/c1-5-2-3-7(9-5)6-4-8-6/h2-3,6H,4H2,1H3

InChI Key

MQYSUGSYRQAHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CO2

Origin of Product

United States

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